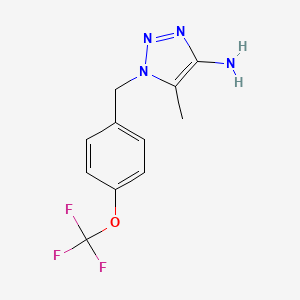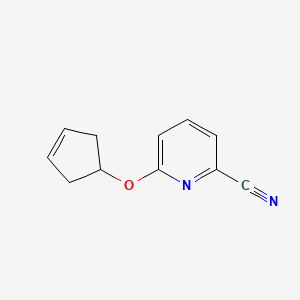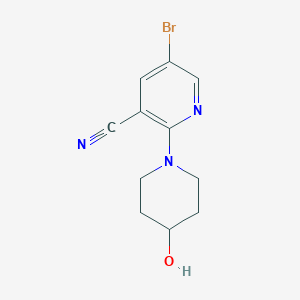
1-(4-(Trifluorométhoxy)benzyl)-5-méthyl-1H-1,2,3-triazol-4-amine
Vue d'ensemble
Description
1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine is a compound that features a trifluoromethoxy group attached to a benzyl moiety, which is further connected to a 1,2,3-triazole ring
Applications De Recherche Scientifique
1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be employed in the study of biological pathways and interactions due to its unique chemical properties.
Industry: It is used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced triazole compounds.
Mécanisme D'action
The mechanism of action of 1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The triazole ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethoxy)benzyl alcohol: This compound shares the trifluoromethoxybenzyl moiety but lacks the triazole ring.
1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine is unique due to the combination of the trifluoromethoxy group and the triazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
5-methyl-1-[[4-(trifluoromethoxy)phenyl]methyl]triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O/c1-7-10(15)16-17-18(7)6-8-2-4-9(5-3-8)19-11(12,13)14/h2-5H,6,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHWTPSWFJLXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 1-[2-(1H-Imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B1405804.png)

![3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B1405808.png)

![9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine](/img/structure/B1405811.png)







